molecular formula C21H19N3O3 B5178353 1-(2-naphthoyl)-4-(4-nitrophenyl)piperazine

1-(2-naphthoyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B5178353
M. Wt: 361.4 g/mol
InChI Key: AOONJHCDXLIAHH-UHFFFAOYSA-N
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Description

1-(2-naphthoyl)-4-(4-nitrophenyl)piperazine, commonly known as NAP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the early 2000s and has since gained significant attention due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of NAP is not fully understood. However, studies have suggested that it may exert its effects by modulating the activity of various signaling pathways in the brain. NAP has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may lead to an increase in acetylcholine levels in the brain, which could potentially improve cognitive function.
Biochemical and Physiological Effects
NAP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which may help to prevent or slow the progression of neurodegenerative diseases. NAP has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NAP in lab experiments is its relatively low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using NAP in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on NAP. One area of interest is the development of more potent and selective analogs of NAP that may have improved therapeutic properties. Another area of interest is the use of NAP in combination with other drugs or therapies to enhance its effects. Additionally, further research is needed to fully understand the mechanism of action of NAP and its potential therapeutic applications.

Synthesis Methods

The synthesis of NAP involves the reaction of 1,2-naphthoquinone with 4-nitroaniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with piperazine to yield NAP. The synthesis of NAP is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

NAP has been the subject of extensive research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. Studies have also suggested that NAP may have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

naphthalen-2-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-21(18-6-5-16-3-1-2-4-17(16)15-18)23-13-11-22(12-14-23)19-7-9-20(10-8-19)24(26)27/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOONJHCDXLIAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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